molecular formula C12H17NO4 B1477099 (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid CAS No. 2098157-55-0

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid

Cat. No. B1477099
CAS RN: 2098157-55-0
M. Wt: 239.27 g/mol
InChI Key: JIJXJWZWLPADQM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, also known as OABA, is a naturally occurring compound found in several species of plants, fungi, and bacteria. OABA has been studied for its potential use in various scientific and medical applications, including as a drug for various diseases, as an antioxidant, and as an anti-inflammatory agent. It has been shown to have a variety of biochemical and physiological effects on cells and organisms, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has been studied for its potential use in various scientific and medical applications. It has been studied for its potential use as an antioxidant, with studies showing that it can scavenge reactive oxygen species and protect cells from oxidative stress. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in mouse models of rheumatoid arthritis. (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has also been studied for its potential use as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has been studied for its potential use as a drug for various diseases, including hypertension, diabetes, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

Target of Action

The primary targets of the compound (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to exhibit biological activity , suggesting that this compound may also interact with biological targets.

Mode of Action

The specific mode of action of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that the compound’s structure, which includes an 8-oxa-2-azaspiro[45]decane moiety, is promising for the production of important biologically active compounds .

Biochemical Pathways

The exact biochemical pathways affected by (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to be involved in various cellular signaling pathways, such as the ras/mapk/erk, pi3k/akt, mtor, and jak/stat pathways .

Result of Action

The molecular and cellular effects of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that compounds with similar structures have exhibited biological activity .

Advantages and Limitations for Lab Experiments

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has several advantages and limitations for laboratory experiments. One advantage is that (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is relatively stable and can be stored at room temperature for up to a year. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is relatively non-toxic, which makes it suitable for use in laboratory experiments. However, one limitation of (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is that it is not water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is not commercially available, which can make it difficult to obtain for laboratory experiments.

Future Directions

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has a variety of potential future directions for scientific research. One potential future direction is the development of (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid-based drugs for various diseases, such as hypertension, diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid could be studied further for its potential use as an antioxidant, anti-inflammatory agent, or anti-cancer agent. Finally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid could be studied further for its potential use in other applications, such as in food preservation or as a preservative.

properties

IUPAC Name

(E)-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-10(3-4-11(15)16)13-7-6-12(9-13)5-1-2-8-17-12/h3-4H,1-2,5-9H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJXJWZWLPADQM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC2(C1)CCN(C2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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